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molecular formula C9H17N3O4 B8488850 N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]propanamide CAS No. 88074-35-5

N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]propanamide

Cat. No. B8488850
M. Wt: 231.25 g/mol
InChI Key: DMCOZCDYSDMOJV-UHFFFAOYSA-N
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Patent
US04413009

Procedure details

Propiohydroxamic acid (4.5 grams), ethyl isocyanate (8.0 grams), and a few drops of triethylamine were added to 100 ml of methylene chloride and allowed to stand at room temperature for about 12 hours. The solvent was then removed under vacuum leaving a residue which was recrystallized from a solution of methylene chloride and hexane leaving the desired, N-((ethylamino)carbonyl)-N-(((ethylamino)carbonyl)oxy)propionamide as white crystals, m.p. 104°-106° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][OH:6])(=[O:4])[CH2:2][CH3:3].[CH2:7]([N:9]=[C:10]=[O:11])[CH3:8]>C(N(CC)CC)C.C(Cl)Cl>[CH2:7]([NH:9][C:10]([N:5]([O:6][C:10]([NH:9][CH2:7][CH3:8])=[O:11])[C:1](=[O:4])[CH2:2][CH3:3])=[O:11])[CH3:8]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(CC)(=O)NO
Name
Quantity
8 g
Type
reactant
Smiles
C(C)N=C=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under vacuum
CUSTOM
Type
CUSTOM
Details
leaving a residue which
CUSTOM
Type
CUSTOM
Details
was recrystallized from a solution of methylene chloride and hexane leaving the

Outcomes

Product
Details
Reaction Time
12 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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